molecular formula C30H54N5O8PS B14280166 [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate CAS No. 131933-71-6

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate

Cat. No.: B14280166
CAS No.: 131933-71-6
M. Wt: 675.8 g/mol
InChI Key: JAEQASYKCURUMP-OXXZQLOYSA-N
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Description

This compound is a complex molecule with a long name, so let’s break it down. The core structure consists of a tetrahydrofuran ring (a five-membered ring containing four carbon atoms and one oxygen atom) attached to various functional groups. Here’s a simplified representation:

Core Structure:(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl\text{Core Structure:} \quad \text{(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl} Core Structure:(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl

  • The tetrahydrofuran ring provides a flexible scaffold.
  • The azido group (-N₃) adds chemical reactivity.
  • The pyrimidine moiety contributes to its biological properties.
  • The methyl and sulfanyl groups enhance lipophilicity (solubility in lipids).

Preparation Methods

The synthetic routes for this compound can be intricate due to its complexityImetelstat (brand name: Rytelo), which shares some structural features. Imetelstat is an oligonucleotide telomerase inhibitor used in the treatment of myelodysplastic syndromes . Although not identical, it provides insights into the synthesis of similar compounds.

Chemical Reactions Analysis

The compound likely undergoes various reactions, including:

    Oxidation: Conversion of functional groups (e.g., azide to amine).

    Reduction: Reduction of carbonyl groups (e.g., pyrimidine ketones).

    Substitution: Substituting functional groups (e.g., azide displacement).

    Phosphorylation: Introduction of phosphate groups.

Common reagents and conditions depend on the specific transformations. Major products could include derivatives with altered functional groups.

Scientific Research Applications

This compound’s applications span several fields:

    Chemistry: As a versatile building block for drug development.

    Biology: Investigating cellular processes (e.g., telomerase inhibition).

    Medicine: Potential anti-cancer properties (similar to Imetelstat).

    Industry: Synthesis of novel materials.

Mechanism of Action

The compound likely inhibits telomerase, an enzyme involved in maintaining telomere length. By disrupting telomerase activity, it may limit cell proliferation, particularly in cancer cells. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Remember that this information is based on related compounds, and direct details about the compound you specified may be limited

Properties

CAS No.

131933-71-6

Molecular Formula

C30H54N5O8PS

Molecular Weight

675.8 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (3-hexadecylsulfanyl-2-methoxypropyl) hydrogen phosphate

InChI

InChI=1S/C30H54N5O8PS/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-45-23-25(40-3)21-41-44(38,39)42-22-27-26(33-34-31)19-28(43-27)35-20-24(2)29(36)32-30(35)37/h20,25-28H,4-19,21-23H2,1-3H3,(H,38,39)(H,32,36,37)/t25?,26-,27+,28+/m0/s1

InChI Key

JAEQASYKCURUMP-OXXZQLOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC

Canonical SMILES

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC

Origin of Product

United States

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